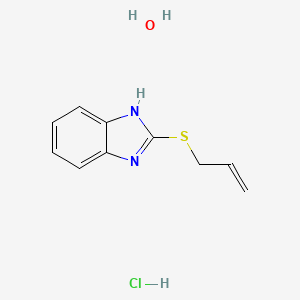

2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride

Descripción

2-(Prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with a propenylsulfanyl group. The hydrate hydrochloride form enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Its structure includes a sulfur atom in the sulfanyl group, which influences its electronic properties and reactivity.

Propiedades

IUPAC Name |

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH.H2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;;/h2-6H,1,7H2,(H,11,12);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQIWGWWZCGYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.

Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as triethylamine.

Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Nitrobenzodiazoles, halobenzodiazoles.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Research indicates that compounds related to benzodiazoles exhibit significant antiparasitic properties. For instance, studies have shown that derivatives of benzodiazole can effectively combat parasitic infections by disrupting tubulin polymerization, which is crucial for parasite survival. In vitro tests demonstrated that certain derivatives achieved up to 100% effectiveness against Trichinella spiralis larvae at specific concentrations .

Anticancer Properties

Benzodiazole derivatives have also been investigated for their anticancer activity. The mechanism often involves the inhibition of cancer cell proliferation through interference with cellular pathways. For example, compounds similar to 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole have shown moderate antiproliferative effects against MCF-7 breast cancer cells .

Photovoltaic Materials

The unique electronic properties of benzodiazole derivatives make them suitable candidates for use in organic photovoltaic devices. Their ability to form stable films and facilitate charge transport is critical in enhancing the efficiency of solar cells.

Sensors and Catalysts

Benzodiazole-based compounds are being explored as components in sensors due to their electrochemical properties. They can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Antiparasitic Efficacy

A study published in a peer-reviewed journal synthesized a series of benzimidazole derivatives, including those structurally related to 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole. These compounds were tested against T. spiralis larvae and demonstrated significant anthelmintic activity with IC50 values indicating strong potency .

| Compound | IC50 (μg/ml) | Effectiveness (%) |

|---|---|---|

| Benzimidazole Derivative A | 50 | 100 |

| Benzimidazole Derivative B | 25 | 90 |

| Benzimidazole Derivative C | 75 | 70 |

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of several benzodiazole derivatives on MCF-7 cells. The results indicated that the presence of hydroxyl groups significantly enhanced antiproliferative activity compared to their non-hydroxylated counterparts .

| Compound | IC50 (μM) | Cell Viability (%) |

|---|---|---|

| Hydroxylated Benzodiazole A | 15 | 30 |

| Non-Hydroxylated Benzodiazole B | 45 | 70 |

Mecanismo De Acción

The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Derivatives

(a) 1-(Piperidin-4-yl)-1H-1,3-Benzodiazole Hydrochloride

- Structure : Shares the benzodiazole core but substitutes a piperidinyl group instead of the propenylsulfanyl moiety.

- Synthesis : Prepared via acryloyl chloride reaction with a benzodiazole-piperidine precursor, yielding 47–50% product depending on conditions .

- Key Differences :

- The piperidinyl group introduces basicity, enhancing water solubility compared to the hydrophobic propenylsulfanyl group.

- Pharmacological applications differ: The piperidinyl derivative targets oncogenic K-Ras, while the propenylsulfanyl analog may modulate sulfur-dependent enzymes.

(b) 6-Chloro-7-Cyano-3-[2-Hydroxybenzylidene]-1-Methylhydrazino-1,4,2-Benzodithiazine

- Structure: Contains a benzodithiazine core with chloro, cyano, and hydrazino substituents.

- Physical Properties : Melting point (314–315°C decomposition) and IR bands (2235 cm⁻¹ for C≡N, 1605 cm⁻¹ for C=N) highlight its thermal stability and electronic features .

- Comparison :

- The benzodithiazine core offers greater rigidity and conjugation than benzodiazole, altering UV/Vis absorption.

- Sulfonyl groups (1330, 1160 cm⁻¹ in IR) contrast with the propenylsulfanyl group’s thioether linkage, affecting redox reactivity.

Hydrate and Hydrochloride Derivatives

(a) 3-(1-Methyl-1H-Benzimidazol-2-yl)-1-Propanamine Dihydrochloride Hydrate

- Structure : Benzimidazole core with a propanamine side chain and dihydrochloride hydrate form.

- Nomenclature: MDL number MFCD18483508 and systematic naming emphasize its structural precision .

- Key Differences: The benzimidazole core (vs. The dihydrochloride hydrate enhances ionic solubility, similar to the target compound’s hydrate hydrochloride form.

(b) 1-(5-Fluoropentyl)-2-(Naphthalene-1-Carbonyl)-1H-1,3-Benzodiazole

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Electronic Effects: The propenylsulfanyl group’s electron-rich sulfur atom may facilitate nucleophilic interactions, unlike the electron-withdrawing cyano or chloro groups in benzodithiazine derivatives .

- Solubility : Hydrate hydrochloride forms (target compound and benzimidazole derivative ) improve aqueous solubility, critical for bioavailability.

- Synthetic Flexibility : Acryloyl chloride reactions (used in piperidinyl-benzodiazole synthesis ) could be adapted for propenylsulfanyl analogs, though sulfur nucleophiles may require milder conditions.

Actividad Biológica

2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride is a synthetic compound belonging to the benzodiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and antiparasitic activities, as well as the underlying mechanisms of action.

Chemical Structure

The chemical formula for 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride is with a molecular weight of 232.74 g/mol. The compound features a benzodiazole core substituted with a prop-2-enyl sulfanyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the benzodiazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole | E. coli | 32 µg/mL |

| 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole | S. aureus | 16 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells .

Antiparasitic Activity

In addition to its antimicrobial and anticancer properties, 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole has demonstrated significant antiparasitic activity against Trichinella spiralis, a parasitic nematode responsible for trichinosis.

| Concentration (µg/mL) | Efficacy (%) |

|---|---|

| 50 | 100 |

| 25 | 75 |

The compound exhibited complete lethality against muscle larvae at a concentration of 50 µg/mL after a 24-hour incubation period .

Case Studies

Several case studies have highlighted the efficacy of benzodiazole derivatives in various biological assays:

- Study on Antimicrobial Efficacy : A study conducted on a series of benzodiazole derivatives demonstrated that modifications to the sulfanyl group significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Studies : In vitro studies using MCF-7 and A549 cell lines revealed that treatment with 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

- Antiparasitic Efficacy : Research on T. spiralis showed that this compound not only kills larvae but also disrupts their metabolic processes, indicating a multifaceted mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride, and how can reaction progress be monitored?

A solvent-free reductive amination or nucleophilic substitution strategy is often employed, leveraging the reactivity of the sulfanyl group. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives can be synthesized under reflux in absolute alcohol with hydrazine hydrate . Reaction progress is typically monitored via TLC (e.g., chloroform:methanol, 7:3 ratio) and confirmed by spectral shifts in H NMR (e.g., disappearance of starting material peaks at δ 2.4 ppm for methyl groups) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- NMR spectroscopy : Confirm the presence of the allyl sulfanyl group (δ 3.8–4.2 ppm for –SCH– and δ 5.2–5.8 ppm for CH=CH–) .

- Mass spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H] peak at m/z 239.2) .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, and S values .

Q. What are the key stability considerations for storage and handling of this hydrate hydrochloride salt?

Stability is influenced by hygroscopicity and thermal sensitivity. Store desiccated at –20°C under inert gas (N/Ar). Conduct accelerated stability studies via thermogravimetric analysis (TGA) to assess dehydration thresholds (e.g., mass loss at 80–100°C indicating hydrate dissociation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?

SC-XRD using SHELXL or OLEX2 can distinguish between 1H- and 3H-benzodiazole tautomers. For example, the N–H bond length (≈1.02 Å) and hydrogen-bonding patterns (e.g., N–H···Cl interactions) clarify protonation sites. Refinement with a twin-law model may be required for non-merohedral twinning .

Q. What strategies mitigate contradictions in biological activity data across studies?

Contradictions may arise from solvent-dependent aggregation or impurity interference. Address this by:

- HPLC-MS purity checks : Ensure >98% purity with a C18 column (acetonitrile:water gradient).

- Dose-response profiling : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm IC trends .

- Molecular docking : Compare binding modes in different tautomeric states using AutoDock Vina .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution. The allyl sulfanyl group’s LUMO energy (–1.8 eV) predicts susceptibility to nucleophilic attack at the β-carbon, validated by C NMR kinetic studies .

Q. What crystallographic challenges arise during structure refinement, and how are they resolved?

Disorder in the allyl group or hydrate water molecules can distort R-factors. Apply restraints (e.g., DELU and SIMU in SHELXL) to thermal parameters and use SQUEEZE (PLATON) to model solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.